2,6,7-Trichlorodibenzofuran
Overview
Description
2,6,7-Trichlorodibenzofuran (2,6,7-TCDF) is a halogenated dibenzofuran compound that is formed as a byproduct of chlorination processes. It is an environmental pollutant that has been found in air, soil, and water. It has been classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA). 2,6,7-TCDF has been studied to determine its effects on human health, the environment, and its use in laboratory experiments.
Scientific Research Applications
Potential in Breast Cancer Treatment
The interaction of 6-methyl-1,3,8-trichlorodibenzofuran (MCDF), a compound related to 2,6,7-Trichlorodibenzofuran, with estrogen receptor alpha suggests potential applications in breast cancer treatment. MCDF shows antiestrogenic activity and can degrade estrogen receptor proteins. It has been observed to inhibit mammary tumor growth in rats, indicating its potential use in breast cancer therapies (Pearce et al., 2004).
Environmental Implications
The formation of dioxins, including compounds like 2,6,7-Trichlorodibenzofuran, during the high-temperature oxidation of chlorophenols, suggests environmental implications. These processes lead to the creation of various toxic compounds, highlighting the need for environmental management strategies in areas exposed to such industrial activities (Evans & Dellinger, 2005).
Computational Analysis in Cancer Research
Computational methods predict that MCDF can act as a highly effective agent against hormone-responsive breast cancer. This insight comes from a multi-level computational approach, including molecular docking and simulation studies, which help in identifying new targets for breast cancer treatment (Chitrala & Yeguvapalli, 2014).
Biodegradation Studies
The degradation of trichlorodibenzofuran derivatives by specific fungal strains indicates potential applications in bioremediation. Certain fungi can degrade these compounds, suggesting their use in the treatment of polluted environments (Hidayat & Tachibana, 2013).
Formation of Dioxins and Furans
Research into the temperature dependence of dichlorodibenzo-p-dioxin (DCDD) and dichlorodibenzofuran (DCDF) formation from chlorophenol precursors, including compounds like 2,6,7-Trichlorodibenzofuran, provides important insights into the mechanisms of dioxin and furan formation. This knowledge is crucial for understanding and controlling emissions of these compounds in industrial processes (Mulholland et al., 2001).
Photodegradation Studies
Studies on the photodegradation of triclosan, a common antimicrobial agent, show the formation of dioxin compounds, including 2,6,7-Trichlorodibenzofuran derivatives. Understanding the environmental impact of these photodegradation processes is essential for assessing the ecological risks associated with the use of such chemicals (Latch et al., 2003).
properties
IUPAC Name |
2,6,7-trichlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-4-10-8(5-6)7-2-3-9(14)11(15)12(7)16-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZWNIQGGIJHJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232558 | |
Record name | 2,6,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-Trichlorodibenzofuran | |
CAS RN |
83704-45-4 | |
Record name | 2,6,7-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,7-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY831QW1U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.